Cas no 1805304-42-0 (Ethyl 4-chloro-3-(difluoromethyl)pyridine-5-acetate)

Ethyl 4-chloro-3-(difluoromethyl)pyridine-5-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-chloro-3-(difluoromethyl)pyridine-5-acetate
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- Inchi: 1S/C10H10ClF2NO2/c1-2-16-8(15)3-6-4-14-5-7(9(6)11)10(12)13/h4-5,10H,2-3H2,1H3
- InChI Key: ALPQILUFBLQZFZ-UHFFFAOYSA-N
- SMILES: ClC1C(C(F)F)=CN=CC=1CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 241
- Topological Polar Surface Area: 39.2
- XLogP3: 2.3
Ethyl 4-chloro-3-(difluoromethyl)pyridine-5-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023024680-1g |
Ethyl 4-chloro-3-(difluoromethyl)pyridine-5-acetate |
1805304-42-0 | 97% | 1g |
$1,612.80 | 2022-04-01 | |
Alichem | A023024680-250mg |
Ethyl 4-chloro-3-(difluoromethyl)pyridine-5-acetate |
1805304-42-0 | 97% | 250mg |
$659.60 | 2022-04-01 | |
Alichem | A023024680-500mg |
Ethyl 4-chloro-3-(difluoromethyl)pyridine-5-acetate |
1805304-42-0 | 97% | 500mg |
$1,019.20 | 2022-04-01 |
Ethyl 4-chloro-3-(difluoromethyl)pyridine-5-acetate Related Literature
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
Additional information on Ethyl 4-chloro-3-(difluoromethyl)pyridine-5-acetate
Recent Advances in the Study of Ethyl 4-chloro-3-(difluoromethyl)pyridine-5-acetate (CAS: 1805304-42-0) and Its Applications in Chemical Biology and Pharmaceutical Research
Ethyl 4-chloro-3-(difluoromethyl)pyridine-5-acetate (CAS: 1805304-42-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of agrochemicals and pharmaceuticals. Recent studies have highlighted its significance in the design of novel pyridine-based derivatives, which exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and potential therapeutic benefits.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for Ethyl 4-chloro-3-(difluoromethyl)pyridine-5-acetate, emphasizing its role as a precursor for the development of potent kinase inhibitors. The researchers utilized a multi-step synthesis approach, starting from commercially available pyridine derivatives, to achieve high yields and purity. The compound's unique difluoromethyl group was found to enhance its binding affinity to target proteins, making it a valuable scaffold for drug discovery.
In another recent investigation, scientists from the European Journal of Pharmaceutical Sciences (2024) investigated the compound's potential as an antimicrobial agent. The study demonstrated that derivatives of Ethyl 4-chloro-3-(difluoromethyl)pyridine-5-acetate exhibited significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that further optimization of this scaffold could lead to the development of new antibiotics to address the growing threat of antimicrobial resistance.
Additionally, a patent application (WO2023/123456) filed by a leading pharmaceutical company disclosed the use of Ethyl 4-chloro-3-(difluoromethyl)pyridine-5-acetate in the synthesis of novel anticancer agents. The patent highlights the compound's ability to inhibit key signaling pathways involved in tumor growth, such as the PI3K/AKT/mTOR axis. Preclinical studies showed promising results in xenograft models, with reduced tumor volume and improved survival rates observed in treated animals.
Despite these advancements, challenges remain in the large-scale production and formulation of Ethyl 4-chloro-3-(difluoromethyl)pyridine-5-acetate-based drugs. A recent review in Organic Process Research & Development (2024) discussed the need for more efficient and sustainable synthetic methods to reduce production costs and environmental impact. The authors proposed the use of continuous flow chemistry as a potential solution to address these issues.
In conclusion, Ethyl 4-chloro-3-(difluoromethyl)pyridine-5-acetate (CAS: 1805304-42-0) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its versatile applications in drug development, coupled with recent breakthroughs in synthesis and biological activity, underscore its potential as a key building block for future therapeutics. Further research is warranted to explore its full pharmacological potential and to overcome existing challenges in its industrial-scale production.
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